molecular formula C17H17N5O4 B11335793 3,4,5-trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11335793
M. Wt: 355.3 g/mol
InChI Key: SLXIAHGZVWCFDK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that features a trimethoxyphenyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-(1H-tetrazol-1-yl)aniline. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield quinones, while reduction of a nitro group can yield aniline derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A well-known tubulin polymerization inhibitor.

    Podophyllotoxin: Another compound that targets tubulin.

    Combretastatin: A potent microtubule-targeting agent.

Uniqueness

3,4,5-Trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the trimethoxyphenyl group and the tetrazole moiety. This combination enhances its binding affinity and specificity for molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C17H17N5O4/c1-24-14-8-11(9-15(25-2)16(14)26-3)17(23)19-12-4-6-13(7-5-12)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23)

InChI Key

SLXIAHGZVWCFDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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